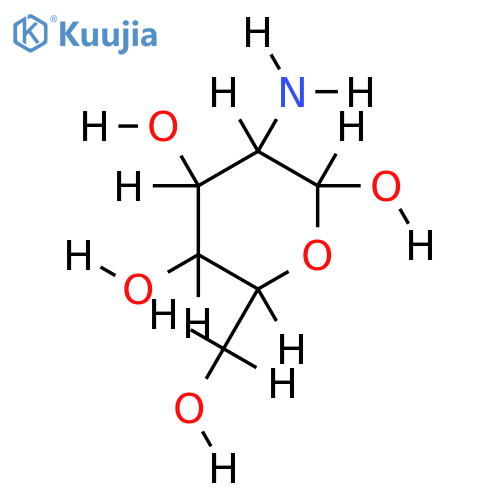Cas no 14196-84-0 (2-amino-2-deoxy-alpha-D-glucose)

14196-84-0 structure
商品名:2-amino-2-deoxy-alpha-D-glucose
2-amino-2-deoxy-alpha-D-glucose 化学的及び物理的性質
名前と識別子
-
- 2-amino-2-deoxy-alpha-D-glucose
- 2-amino-alpha-D-2-deoxy-glucopyranose
- 2-amino-D-2-deoxy-glucose
- alpha-D-glucosamine
- D-glucosamine
- GlcNH
- glucosamine
- 2-Amino-2-deoxygulose
- 2-amino-2-deoxy-alpha-D-galacto-hexopyranose
- X6X
- Galactosamine, alpha-D-
- UNII-7A23T276F9
- 2-Amino-2-Deoxy-Alpha-D-Galactopyranose
- SCHEMBL595467
- CHEBI:148869
- (2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol
- WURCS=2.0/1,1,0/[a2112h-1a_1-5_2*N]/1/
- a-GalN
- alpha-D-Galactopyranose, 2-amino-2-deoxy-
- 14196-84-0
- 7A23T276F9
- .ALPHA.-D-GALACTOSAMINE
- .ALPHA.-D-GALACTOPYRANOSE, 2-AMINO-2-DEOXY-
- (2S,3R,4R,5R,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol
- Q27266796
- alpha-d-galactosamine
- WURCS=2.0/1,1,0/(a2112h-1a_1-5_2*N)/1/
- GALACTOSAMINE, .ALPHA.-D-
-
- インチ: InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2
- InChIKey: MSWZFWKMSRAUBD-UHFFFAOYSA-N
- ほほえんだ: NC1C(O)OC(CO)C(O)C1O
計算された属性
- せいみつぶんしりょう: 179.07937252Da
- どういたいしつりょう: 179.07937252Da
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.8
- トポロジー分子極性表面積: 116Ų
2-amino-2-deoxy-alpha-D-glucose 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-383296-1.0g |
(2S,3R,4R,5R,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |
14196-84-0 | 1.0g |
$0.0 | 2023-03-02 |
2-amino-2-deoxy-alpha-D-glucose 関連文献
-
Aoxiang Zhuge,Shengjie Li,Yin Yuan,Bo Li,Lanjuan Li Food Funct. 2021 12 10239
-
Camille Metier,Jennifer Dow,Hayley Wootton,Steven Lynham,Brendan Wren,Gerd K. Wagner Org. Biomol. Chem. 2021 19 476
-
Hao-Yang Wang,Jun-Ting Zhang,Shi-Hao Sun,Shu-Sheng Zhang,Fang Zhang,Hui Zhu,Yin-Long Guo RSC Adv. 2015 5 105079
-
Vojtěch Hamala,Lucie ?ervenková ??astná,Martin Kurfi?t,Petra Cu?ínová,Martin Balouch,Roman Hrstka,Petr Voňka,Jind?ich Karban Org. Biomol. Chem. 2021 19 4497
-
Madhu Emmadi,Suvarn S. Kulkarni Nat. Prod. Rep. 2014 31 870
14196-84-0 (2-amino-2-deoxy-alpha-D-glucose) 関連製品
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
